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Compound of Interest

Compound Name: L-693989

Cat. No.: B15582021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and origin of L-693989, more commonly

known as pneumocandin B0. This potent antifungal lipopeptide, a natural product of the fungus

Glarea lozoyensis, serves as the crucial precursor for the semi-synthetic echinocandin drug,

caspofungin. This document provides a comprehensive overview of the initial screening,

fermentation, isolation, and structure elucidation of this landmark antifungal agent,

supplemented with detailed experimental protocols and quantitative data.

Discovery and Origin
Pneumocandin B0 was discovered through a dedicated screening program for novel antifungal

agents from fungal fermentations conducted by Merck Research Laboratories. The producing

organism was initially identified as Zalerion arboricola ATCC 20868, which was later

reclassified as Glarea lozoyensis.[1] This fungus was originally isolated from a water and

sediment sample from a pond on a farm near Madrid, Spain.

The initial screening of the wild-type strain of Glarea lozoyensis did not yield pneumocandin B0

as the primary product. Instead, the most prevalent compound was pneumocandin A0 (also

known as L-671,329).[2][3] Pneumocandin B0 was identified as a minor component of the

fermentation broth.[3] The superior potency and broader antifungal spectrum of pneumocandin

B0 made it the preferred candidate for the development of a semi-synthetic antifungal drug.[3]

[4]
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The industrial production of pneumocandin B0 was made feasible through a combination of

extensive strain mutation of the wild-type G. lozoyensis and optimization of the fermentation

medium.[3][5] This effort led to the development of mutant strains, such as ATCC 74030, which

predominantly produce pneumocandin B0.[5]

Discovery Workflow
The discovery of pneumocandin B0 can be visualized as a multi-step process, beginning with

the screening of fungal cultures and culminating in the identification and selection of this high-

potential antifungal agent.

Discovery Workflow of Pneumocandin B0

Screening of Fungal Cultures Isolation of Glarea lozoyensis Fermentation of Wild-Type Strain Extraction of Antifungal Metabolites HPLC Analysis

Identification of Pneumocandin A0 (Major)

Identification of Pneumocandin B0 (Minor) Strain Mutation & Medium Optimization High-Yield Production of Pneumocandin B0
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A simplified workflow for the discovery and development of Pneumocandin B0.

Physicochemical and Biological Properties
Pneumocandin B0 is a cyclic lipohexapeptide with a molecular formula of C50H80N8O17 and a

molecular weight of 1065.2 g/mol .[6] It is characterized by a hexapeptide core and a 10,12-

dimethylmyristoyl lipid side chain.[7]
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Property Value

Molecular Formula C50H80N8O17

Molecular Weight 1065.2 g/mol

Appearance White to off-white powder

Solubility
Soluble in methanol, ethanol, DMSO; sparingly

soluble in water

Mechanism of Action Inhibition of β-(1,3)-D-glucan synthase

IC50 (C. albicans glucan synthase) 70 ng/mL

IC50 (A. fumigatus glucan synthase) 67 ng/mL

Data compiled from multiple sources.

Experimental Protocols
The following sections detail the experimental methodologies for the fermentation, isolation,

and structure elucidation of pneumocandin B0, based on the original discovery and subsequent

research.

Fermentation of Glarea lozoyensis
The production of pneumocandins was achieved through submerged fermentation of Glarea

lozoyensis.

Seed Culture:

Medium (KF Medium): Comprised of glucose, peptone, and yeast extract.

Inoculation: Spores from a slant culture of G. lozoyensis were used to inoculate the seed

medium.

Incubation: The seed culture was incubated for 3-4 days at 25°C with agitation.

Production Fermentation:
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Medium (H Medium): A production medium containing mannitol, peptonized milk, and other

nutrients was used.

Inoculation: The production medium was inoculated with the seed culture.

Incubation: Fermentation was carried out for 14-21 days at 25°C with aeration and agitation.

Isolation and Purification
Pneumocandin B0 was isolated from the fermentation broth through a multi-step extraction and

chromatographic process.

Mycelial Extraction: The mycelia were separated from the fermentation broth by filtration.

The mycelial cake was then extracted with methanol.

Solvent Partitioning: The methanol extract was concentrated and partitioned between n-

butanol and water. The butanol layer, containing the pneumocandins, was collected.

Chromatography: The butanol extract was subjected to a series of chromatographic steps,

including silica gel chromatography and reverse-phase high-performance liquid

chromatography (HPLC), to separate the different pneumocandin analogues.

Structure Elucidation
The structure of pneumocandin B0 was determined using a combination of spectroscopic

techniques.[8]

Mass Spectrometry (MS): Fast Atom Bombardment (FAB) and high-resolution mass

spectrometry were used to determine the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with two-

dimensional NMR techniques (e.g., COSY, HMQC, HMBC), were employed to elucidate the

connectivity of the atoms and the stereochemistry of the molecule.

Amino Acid Analysis: Acid hydrolysis of pneumocandin B0 followed by amino acid analysis

identified the constituent amino acids of the hexapeptide core.

Biosynthesis of Pneumocandin B0
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The biosynthesis of pneumocandin B0 is orchestrated by a large gene cluster containing a non-

ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[3] The NRPS is

responsible for assembling the hexapeptide core, while the PKS synthesizes the

dimethylmyristoyl lipid side chain.

A key enzyme in the biosynthesis of pneumocandins is a non-heme, α-ketoglutarate-dependent

oxygenase encoded by the GLOXY4 gene.[5] In the wild-type strain, this enzyme is involved in

the formation of 4S-methyl-L-proline, a precursor to the major product, pneumocandin A0.[5] In

the high-producing mutant strains, a mutation in the GLOXY4 gene leads to the preferential

incorporation of 3S-hydroxy-L-proline, resulting in the exclusive production of pneumocandin

B0.[5]
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Simplified Biosynthetic Pathway of Pneumocandin B0

Hexapeptide Core Assembly

Lipid Side Chain Synthesis

Non-Ribosomal Peptide Synthetase (NRPS)
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L-Proline
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Key steps in the biosynthesis of Pneumocandin B0.

Conclusion
The discovery of L-693989 (pneumocandin B0) represents a significant milestone in the field of

antifungal drug development. From its origins as a minor metabolite in a soil fungus to its role

as the cornerstone of a life-saving medication, the story of pneumocandin B0 is a testament to
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the power of natural product screening and the ingenuity of medicinal chemistry and

fermentation science. The elucidation of its biosynthetic pathway has not only enabled the

optimization of its production but also opened new avenues for the bioengineering of novel and

improved antifungal agents. This technical guide provides a foundational understanding of the

discovery and origin of this critical molecule for professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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